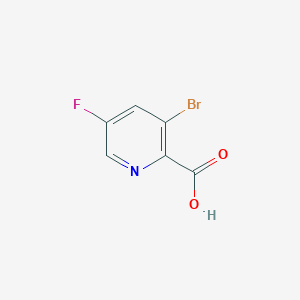

3-Bromo-5-fluoropyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOJGNTXRVBLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694186 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189513-55-0 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and carboxylic acid functional groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the synthesis of complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, reaction optimization, and materials development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental protocols and theoretical considerations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of its application in research and development. These properties govern its reactivity, solubility, bioavailability, and material characteristics.

Molecular Structure and Identity

The structural attributes of this compound are fundamental to its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| CAS Number | 1189513-55-0 | [1][2] |

| Canonical SMILES | C1=C(C(=NC=C1Br)C(=O)O)F | |

| InChI Key | JNOJGNTXRVBLGR-UHFFFAOYSA-N | [1] |

The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a unique electronic landscape. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the acidity of the molecule and the reactivity of the pyridine ring.

Thermal Properties

Thermal properties are critical for determining the stability, purification methods, and storage conditions of a compound.

| Property | Value | Source |

| Melting Point | 130-133 °C | [1] |

| Form | Solid | [1] |

The relatively high melting point is indicative of strong intermolecular forces in the solid state, likely due to hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the adjacent substituents. Protons on carbons adjacent to carbonyl groups typically resonate in the 2-3 ppm range.[3]

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 160-180 ppm.[3] Carbons attached to the nitrogen of an amide appear in the 20-65 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[4]

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a carboxylic acid dimer due to hydrogen bonding.[5][6]

-

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the carbonyl stretching vibration.[6]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching vibration.[7]

-

C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.00 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the -COOH group (a mass of 45) or the -OH group (a mass of 17).[8] Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) often results in the base peak.[3]

Acidity and Solubility

The acidic nature and solubility of this compound are critical parameters in its application, particularly in biological and pharmaceutical contexts.

pKa: A Measure of Acidity

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa value compared to unsubstituted pyridine-2-carboxylic acid. For comparison, the predicted pKa of the related compound 3-Fluoropyridine-2-carboxylic acid is 2.71.[9]

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of this compound will depend on the solvent's polarity.

-

Aqueous Solubility: As a carboxylic acid, it is expected to have limited solubility in water but will be soluble in aqueous base solutions (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt.[10][11]

-

Organic Solubility: It is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocols

The following section outlines standardized protocols for the experimental determination of key physicochemical properties.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the ionized and non-ionized forms of the molecule have different UV-Vis absorption spectra.[12]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 1 to 7.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[13]

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a compound.[14]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solid to settle or centrifuge the mixture to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 3: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of small molecules in the pharmaceutical industry.[16][17]

Methodology:

-

Column Selection: Utilize a C18 reverse-phase column, which is suitable for separating compounds based on hydrophobicity.[18]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or the mobile phase).

-

Chromatographic Conditions:

-

Flow Rate: Set a typical flow rate (e.g., 1 mL/min).

-

Gradient Elution: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase to elute compounds with varying polarities.

-

Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin and serious eye irritation.[20] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physicochemical properties. Its thermal stability, spectroscopic signature, acidity, and solubility profile are all critical factors that influence its application in research and development. The experimental protocols provided in this guide offer a framework for the reliable determination of these properties, enabling researchers to fully leverage the potential of this versatile molecule.

References

- 1. This compound 97 1189513-55-0 [sigmaaldrich.com]

- 2. This compound | 1189513-55-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 20. 1189513-55-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3-Bromo-5-fluoropyridine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Value of Halogenated Picolinates in Medicinal Chemistry

Picolinic acids, or pyridine-2-carboxylic acids, represent a privileged scaffold in modern pharmacology. Their ability to act as bidentate chelating agents, combined with the pyridine ring's unique electronic properties and metabolic stability, has made them foundational components in a wide array of therapeutics.[1][2] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold further enhances its utility for drug development professionals. Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3]

This guide provides an in-depth technical overview of 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key heterocyclic building block. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway with mechanistic insights, detail the analytical techniques required for its structural confirmation, and discuss its potential applications as a critical intermediate in the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties & Molecular Structure

This compound is a solid, crystalline compound at room temperature.[4] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for chemical synthesis.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₂ | [4] |

| Molecular Weight | 220.00 g/mol | [4] |

| CAS Number | 1189513-55-0 | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 130-133 °C | [4] |

| SMILES String | OC(=O)c1ncc(F)cc1Br | [4] |

| InChI Key | JNOJGNTXRVBLGR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a highly effective and logical pathway involves the directed ortho-metalation of a commercially available pyridine precursor followed by carboxylation. This strategy is widely employed for the regioselective functionalization of substituted aromatic rings.

Proposed Synthetic Workflow: Directed Ortho-Metalation

The proposed two-step synthesis starts from 3-Bromo-5-fluoropyridine. The pyridine nitrogen atom can direct a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the sterically accessible and electronically activated C-2 position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

Detailed Experimental Protocol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

-

Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

-

Base Preparation (LDA formation): Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to ensure the complete formation of Lithium Diisopropylamide (LDA).

-

Rationale: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing addition reactions. Pre-forming it at low temperatures maintains its stability and reactivity.

-

-

Substrate Addition: A solution of 3-Bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the internal temperature below -70 °C. The reaction is stirred for 1-2 hours.

-

Rationale: The pyridine nitrogen atom coordinates the lithium ion of LDA, directing the deprotonation to the adjacent C-2 position. The C-6 position is also activated but is sterically less accessible due to the bromine at C-3.

-

-

Carboxylation: An excess of freshly crushed solid carbon dioxide (dry ice) is added to the reaction mixture in several portions. The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Rationale: The highly nucleophilic lithiated intermediate attacks the electrophilic carbon of CO₂. Using a large excess of dry ice ensures complete carboxylation and minimizes side reactions.

-

-

Workup and Isolation: The reaction is quenched with water or dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the substitution pattern, the pyridine ring will exhibit two distinct proton signals, both appearing as doublets. The proton at C-4 will couple to the fluorine at C-5, and the proton at C-6 will also show coupling to the fluorine.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached heteroatoms (N, Br, F, O), providing a complete carbon fingerprint of the molecule.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom at the C-5 position, which will provide confirmation of its presence and electronic environment.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺) and bromine-containing fragments, providing definitive evidence of its presence.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product therapeutic but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the orthogonal reactivity of its functional groups.

-

Amide Bond Formation: The carboxylic acid is readily converted into amides by coupling with a diverse range of amines. This is one of the most common bond-forming reactions in drug discovery, allowing for the systematic exploration of chemical space to optimize target binding and pharmacokinetic properties.

-

Suzuki and Stille Cross-Coupling: The bromine atom at the C-3 position serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex bi-aryl structures often found in enzyme inhibitors and receptor antagonists.[1]

-

Scaffold Rigidity and Vectorial Display: The rigid pyridine core holds the functional groups in a well-defined spatial orientation. The carboxylic acid (or resulting amide) at C-2, the coupling handle at C-3, and the fluorine at C-5 project into different vectors of 3D space, which is a critical design element for achieving high-affinity interactions with biological targets.

The isomeric compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has been successfully used in the synthesis of allosteric modulators for the adenosine A₂A receptor, a target for insomnia treatments.[5] This precedent strongly suggests that this compound is an equally viable starting point for developing modulators of G-protein coupled receptors (GPCRs), kinases, and other enzyme classes.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound 97 1189513-55-0 [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

3-Bromo-5-fluoropyridine-2-carboxylic acid suppliers and availability

An In-Depth Technical Guide to 3-Bromo-5-fluoropyridine-2-carboxylic Acid for Advanced Research Applications

Introduction: A Versatile Halogenated Pyridine Building Block

This compound (CAS No. 1189513-55-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic placement of bromine, fluorine, and carboxylic acid moieties on the pyridine ring makes it an exceptionally versatile synthetic intermediate. The bromine atom serves as a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, which are critical parameters in drug design. Finally, the carboxylic acid group provides a reactive site for amide bond formation, esterification, or further derivatization. This unique combination of reactive sites allows for precise, multi-directional elaboration, making it a valuable building block for constructing complex molecular architectures.

This guide provides an in-depth overview of the commercial availability, key physicochemical properties, and primary applications of this compound for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

| Property | Value | Source |

| CAS Number | 1189513-55-0 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₂ | |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 130-133 °C | [2] |

| Purity | Typically ≥97% | |

| InChI Key | JNOJGNTXRVBLGR-UHFFFAOYSA-N | [2] |

| SMILES String | OC(=O)c1ncc(F)cc1Br | [2] |

A Note on Isomers: Researchers should be careful not to confuse the title compound with its isomer, 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS No. 669066-91-5).[3][4][5] While structurally similar, the different substitution pattern will lead to distinct reactivity and biological activity in its derivatives. Always verify the CAS number before purchase and use.

Commercial Availability and Supplier Analysis

The accessibility of starting materials is a critical logistical parameter in any research project. This compound is available from several reputable chemical suppliers, typically on a research scale (milligrams to grams).

| Supplier | CAS Number | Purity | Pack Size Example | Availability Notes |

| Sigma-Aldrich | 1189513-55-0 | 97% | 1 g | Stock levels vary. |

| Apollo Scientific | 1189513-55-0 | N/A | 250 mg | UK and US stock indicated.[1] |

| BLDpharm | N/A | N/A | N/A | Listed as a product.[6] |

This table is a representative sample and not exhaustive. Prices and stock levels are subject to change. Researchers should obtain current quotes directly from suppliers.

Workflow for Procurement and Quality Verification

The process of acquiring and validating a critical chemical reagent follows a standardized workflow to ensure experimental integrity. The causality behind this process is to mitigate risks associated with chemical identity, purity, and batch-to-batch variability, which could otherwise compromise research outcomes.

Caption: Standard workflow for chemical procurement and validation.

Key Applications in Research and Development

The utility of this compound stems from its role as a scaffold in medicinal chemistry and materials science.

Medicinal Chemistry & Drug Discovery

Halogenated heterocycles are privileged structures in drug development. The title compound is particularly useful for synthesizing inhibitors of key biological targets. For example, related pyridine carboxylic acids have been used to create allosteric modulators of adenosine receptors for potential insomnia treatments and to develop potent enzyme inhibitors.[5] The indole backbone, often synthesized from bromo-acid derivatives, is found in numerous compounds with anti-cancer and anti-HIV effects.[7] The rationale for using this specific building block is that the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, while also blocking sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.

Materials Science

In materials science, pyridine-based ligands are crucial for creating metal complexes with interesting photoluminescent properties. For instance, 5-Bromo-3-fluoropyridine-2-carboxylic acid has been used to prepare pyridine-triazole ligands that coordinate with Rhenium (Re).[5] These complexes can exhibit high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors.[5] The bromo- and fluoro-substituents allow for fine-tuning of the electronic energy levels (HOMO/LUMO) of the ligand, which in turn modulates the emission wavelength and efficiency of the resulting metal complex.

Synthetic Chemistry: A Representative Protocol

The carboxylic acid group of this compound is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a representative, detailed protocol for an amide coupling reaction using HATU, a common and effective coupling reagent.

Objective: To synthesize N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Amine Addition: Add benzylamine (1.1 eq) to the solution.

-

Activator Addition: Add HATU (1.2 eq) to the reaction mixture. The choice of HATU is based on its high efficiency and low rate of epimerization for chiral substrates.

-

Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and the amine, facilitating the coupling reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted acid and acidic byproducts.

-

Workup - Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

This self-validating protocol includes clear steps for reaction, workup, and purification, with the monitoring step (TLC/LC-MS) serving as a critical checkpoint to ensure the reaction has proceeded as expected before committing to the resource-intensive purification phase.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data, this compound requires careful handling.

-

Hazard Pictograms: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified under Storage Class 13 - Non Combustible Solids.[2] Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in drug discovery and materials science. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of novel, high-performance molecules. Researchers utilizing this compound should adhere to a strict procurement and verification workflow and follow all recommended safety protocols to ensure both reliable scientific outcomes and a safe laboratory environment.

References

- 1. 1189513-55-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound 97 1189513-55-0 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-3-fluoropyridine-2-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. ossila.com [ossila.com]

- 6. 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Bromo-5-fluoropyridine-2-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the experimental design, ensuring both technical accuracy and practical utility.

Introduction

This compound (C₆H₃BrFNO₂) is a halogenated pyridine derivative with a molecular weight of 220.00 g/mol . Its structure presents a unique combination of functional groups—a carboxylic acid, a pyridine ring, a bromine atom, and a fluorine atom—that all contribute to its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a foundational spectroscopic dataset and the methodologies to obtain it, ensuring the integrity of subsequent scientific investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles for substituted pyridines and will serve as a benchmark for experimental verification.[1][2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.30 - 8.50 | d | ~2.5 (⁴JH-F) |

| H-6 | 8.60 - 8.80 | d | ~1.5 (⁵JH-F) |

| COOH | 13.0 - 14.0 | br s | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 148 - 152 | d | ~5-10 (³JC-F) |

| C-3 | 118 - 122 | d | ~5-10 (³JC-F) |

| C-4 | 140 - 144 | d | ~20-25 (²JC-F) |

| C-5 | 155 - 160 (C-F) | d | ~240-260 (¹JC-F) |

| C-6 | 145 - 149 | d | ~15-20 (²JC-F) |

| COOH | 164 - 168 | s | - |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it readily dissolves the carboxylic acid and its residual water peak does not overlap with the aromatic proton signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum with the following parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 5 seconds (to allow for full relaxation of all protons, including the potentially slowly relaxing carboxylic acid proton)

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

3. ¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon, simplifying interpretation.

-

Set the following parameters:

-

Pulse angle: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (as ¹³C has a low natural abundance, more scans are needed for a good signal-to-noise ratio).

-

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizing the NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.

Predicted Key IR Absorptions

The following table lists the predicted key IR absorption bands for this compound. These predictions are based on typical frequency ranges for the functional groups present.[4][5]

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium | C=C and C=N stretching (pyridine ring) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1100 | Medium-Strong | C-F stretch |

| 900-950 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

| 600-700 | Medium | C-Br stretch |

Experimental Protocol for FT-IR Data Acquisition

This protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid samples due to its minimal sample preparation.[6][7]

1. Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

2. Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Visualizing the FT-IR Workflow

Caption: Workflow for ATR-FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine will give a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound.[8][9]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Ion | Comments |

| 219/221 | [M]⁺ | Molecular ion. The two peaks will be of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| 202/204 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 174/176 | [M-COOH]⁺ | Loss of the carboxyl radical. |

| 95 | [M-Br-COOH]⁺ | Loss of bromine and the carboxyl group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a standard method for obtaining an EI mass spectrum for a solid sample.[10][11]

1. Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

-

Utilize electron ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.

-

The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

3. Data Acquisition and Analysis:

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

-

Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Examine the fragmentation pattern to further support the proposed structure.

Visualizing the Mass Spectrometry Workflow

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. By understanding the predicted spectroscopic signature and employing the detailed experimental methodologies, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluoropyridine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth examination of the safety protocols and handling considerations for 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. By understanding the inherent properties and potential hazards of this compound, laboratory personnel can mitigate risks and ensure its effective use in complex synthetic pathways.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential respiratory tract irritation.[2][3] The presence of bromine and fluorine atoms, along with the carboxylic acid moiety, suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1189513-55-0 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 130-133 °C | [1] |

Based on data for related compounds, the following GHS hazard classifications should be considered as a precautionary measure:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dust or vapors that may be generated.[5] An eyewash station and a safety shower should be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. The following are the minimum recommended PPE:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be considered when there is a potential for splashing.

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[2] Contaminated gloves should be removed and disposed of properly. A lab coat or other protective clothing is also required to prevent skin contact.[2]

-

Respiratory Protection: If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Caption: Hierarchy of safety controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Wash hands thoroughly after handling.[2]

-

Use non-sparking tools to prevent electrostatic discharge.[4]

Storage

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

-

The recommended storage temperature is often at room temperature, though for long-term storage, refrigeration may be advised.[5][8] Always consult the supplier's specific recommendations.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]

Accidental Release Measures

-

Small Spills: For small spills of the solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[4] Contain the spill and collect it for disposal in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[4]

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be released.[7]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Caption: Flowchart of emergency response procedures.

Reactivity and Stability

This compound is generally stable under recommended storage conditions.[4] However, it is important to avoid contact with strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions.[7] The compound is not known to undergo hazardous polymerization.[7]

Disposal Considerations

All waste containing this compound must be disposed of in accordance with all applicable local, state, and federal regulations.[2] It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[4]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a thorough understanding of its potential hazards and by implementing the robust safety protocols outlined in this guide, researchers can confidently and safely leverage its synthetic potential. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of innovative and successful scientific discovery.

References

- 1. This compound 97 1189513-55-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 1189513-55-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Derivatization of 3-Bromo-5-fluoropyridine-2-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and functionalized pyridine scaffolds is a cornerstone of rational drug design. The fluorinated pyridine motif is lauded for its ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1][2] This in-depth technical guide focuses on a particularly valuable building block: 3-Bromo-5-fluoropyridine-2-carboxylic acid. This molecule offers a trifecta of reactive sites—a carboxylic acid, a bromine atom, and an activated pyridine ring—providing a versatile platform for the synthesis of diverse compound libraries. Herein, we explore the known derivatives of this scaffold, providing a detailed examination of synthetic methodologies, causal experimental choices, and insights into their application in drug development for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Trifunctional Scaffold

This compound is a crystalline solid with a melting point of 130-133 °C. Its strategic importance lies in its trifunctional nature, which allows for sequential and regioselective modifications. The carboxylic acid at the 2-position provides a handle for the formation of amides and esters, while the bromine atom at the 3-position is a prime site for a variety of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position not only influences the electronic properties of the pyridine ring, enhancing its stability and modulating the pKa of the nitrogen, but also serves as a potential site for nucleophilic aromatic substitution under specific conditions. This guide will systematically explore the derivatization potential at the carboxylic acid and the bromine functionalities.

Derivatization at the Carboxylic Acid Moiety: Amides and Esters

The carboxylic acid group is a primary site for modification, enabling the introduction of a wide array of functional groups through amide and ester linkages. These derivatives are of significant interest as they can profoundly impact a molecule's pharmacological profile, including its solubility, membrane permeability, and ability to form key hydrogen bonds with biological targets.

Amide Synthesis: Forging the Backbone of Bioactivity

The formation of the amide bond is a fundamental transformation in medicinal chemistry.[1] For this compound, the synthesis of its carboxamide derivatives can be achieved through several reliable methods, each with its own set of advantages depending on the substrate scope and desired scale.

A widely employed method for amide bond formation involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Experimental Protocol: General Procedure for DCC/DMAP Mediated Amidation

-

To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-fluoropyridine-2-carboxamide derivative.

The choice of solvent and base is crucial for ensuring high yields and minimizing side reactions. The use of DMAP as a catalyst accelerates the reaction by forming a highly reactive acylpyridinium intermediate.

Recent advancements have highlighted the efficacy of boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), for direct amidation.[1][3] This method offers the advantage of often requiring simpler purification procedures.

Experimental Protocol: Amidation using B(OCH₂CF₃)₃

-

In a reaction vessel, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like acetonitrile.

-

Add B(OCH₂CF₃)₃ (1.5 eq) to the mixture.

-

Heat the reaction at a temperature ranging from 60 to 80 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture can often be purified by a simple filtration through a plug of silica gel, eluting with an appropriate solvent system. In some cases, an aqueous workup may be necessary.

This method is particularly useful for a broad range of amines and often proceeds with low levels of racemization for chiral substrates.

Esterification: Modulating Physicochemical Properties

Ester derivatives are valuable for enhancing lipophilicity and acting as prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic and effective method for this transformation.[4][5]

This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, and a dehydrating agent or removal of water is employed.

Experimental Protocol: Fischer-Speier Esterification

-

Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

-

Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography if necessary.

The use of reflux is essential to increase the reaction rate, and for larger esters, longer reaction times may be required.[5]

| Derivative Type | Reagents and Conditions | Key Advantages | Typical Yields |

| Amide | DCC, DMAP, Amine, DCM, 0 °C to rt | Broad substrate scope, reliable | 60-90% |

| Amide | B(OCH₂CF₃)₃, Amine, MeCN, 80 °C | Simple workup, low racemization | 70-95% |

| Ester | Alcohol, cat. H₂SO₄, reflux | Cost-effective, simple procedure | 50-85% |

| Table 1: Summary of Amide and Ester Formation from this compound. |

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for the introduction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring the structure-activity relationship (SAR) of novel drug candidates.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound or its ester/amide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

The choice of catalyst, ligand, and base can significantly impact the reaction efficiency and should be optimized for specific substrates.

Caption: Suzuki-Miyaura coupling of this compound derivatives.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for various heterocyclic systems.

Experimental Protocol: Sonogashira Coupling

-

To a solution of the 3-bromo-5-fluoropyridine derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent mixture such as THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Copper-free Sonogashira protocols have also been developed to circumvent issues related to the toxicity and homocoupling associated with the copper co-catalyst.

Caption: Sonogashira coupling for the alkynylation of 3-bromo-5-fluoropyridine derivatives.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful tool for the synthesis of arylamines.[4] This reaction has broad substrate scope and functional group tolerance, making it a staple in drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine the 3-bromo-5-fluoropyridine derivative (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat the mixture at 80-110 °C for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing the best results.

| Coupling Reaction | Reactants | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | C(sp²)-N |

| Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position. |

Biological Significance and Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the favorable properties imparted by the fluoropyridine scaffold. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1]

While specific biological activities for a wide range of derivatives of this particular starting material are not extensively documented in publicly available literature, the core structure is present in molecules targeting a variety of biological pathways. For instance, similar fluorinated pyridine carboxamides have been investigated as inhibitors of various kinases and other enzymes. The diverse functional groups that can be introduced through the synthetic routes described above allow for the fine-tuning of a compound's properties to optimize its efficacy and selectivity for a given biological target.

For example, the synthesis of pyridine-triazole derivatives from 5-bromo-3-fluoropyridine-2-carboxylic acid has been reported for applications in photoluminescent materials, and analogous compounds have been explored as allosteric modulators of adenosine A₂A receptors for potential use in treating insomnia.[7] The strategic derivatization of this scaffold allows for the exploration of vast chemical space, increasing the probability of identifying novel therapeutic agents.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its trifunctional nature permits a wide range of chemical transformations, including the formation of amides and esters at the carboxylic acid moiety and various carbon-carbon and carbon-nitrogen bond formations at the bromine-substituted position via palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust framework for the rational design and synthesis of novel derivatives. The strategic incorporation of the fluoropyridine scaffold offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in enabling the discovery of next-generation medicines cannot be overstated.

References

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ossila.com [ossila.com]

Methodological & Application

The Versatile Synthon: Applications of 3-Bromo-5-fluoropyridine-2-carboxylic Acid in Modern Organic Synthesis

Abstract

3-Bromo-5-fluoropyridine-2-carboxylic acid has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of its applications, focusing on its utility in the synthesis of pharmacologically active compounds and advanced materials. We will delve into key reaction protocols, including amide bond formations and palladium-catalyzed cross-coupling reactions, providing detailed experimental procedures and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: A Privileged Scaffold in Medicinal Chemistry and Materials Science

The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and functional materials. The strategic introduction of halogen atoms and a carboxylic acid group, as seen in this compound, significantly enhances its synthetic utility. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final molecule, a crucial aspect in drug design. Finally, the carboxylic acid at the 2-position provides a convenient site for amide bond formation, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

This trifunctional arrangement makes this compound a key intermediate in the synthesis of a range of bioactive molecules, including allosteric modulators of the adenosine A2A receptor for potential insomnia treatments, inhibitors of glycinamide ribonucleotide formyltransferase, and potent protein kinase B (Akt) inhibitors for cancer therapy.[1][2] Beyond medicinal chemistry, this compound has also been utilized in the preparation of photoluminescent materials, highlighting its broader applicability in materials science.[2]

This application note will provide a comprehensive overview of the synthetic applications of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Applications and Synthetic Strategies

The synthetic utility of this compound can be broadly categorized into two main areas: transformations involving the carboxylic acid group and modifications at the brominated carbon center.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety is a prime site for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridine core to a wide array of amine-containing fragments.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For less reactive anilines, stronger coupling agents like TBTU or HATU are often employed. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is necessary to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid. Anhydrous and inert conditions are often preferred to prevent the hydrolysis of the activated acid intermediate and the coupling reagents.

Experimental Protocol: General Procedure for Amide Coupling

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add the corresponding amine (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Table 1: Representative Amide Coupling Reactions

| Amine Coupling Partner | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | HATU | DIEA | DMF | RT | 12 | 85-95 | [General procedure, typical yields] |

| 4-Methoxyaniline | TBTU | DIEA | DCM | RT | 16 | 80-90 | [General procedure, typical yields] |

| Pyrrolidine | EDCI/HOBt | NMM | DMF | RT | 8 | 90-98 | [General procedure, typical yields] |

*Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 3-position is a key functional group that enables a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively, providing access to a vast chemical space.

2.2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl structures. This reaction is particularly valuable in drug discovery for constructing complex molecular scaffolds.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixed solvent system, often containing water (e.g., dioxane/water), is frequently employed to facilitate the dissolution of the base and the boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the 3-bromo-5-fluoropyridine-2-carboxamide derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

2.2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often being highly effective for challenging substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

(Protocol details would be analogous to the Suzuki-Miyaura protocol, with appropriate changes in reagents: amine instead of boronic acid, a specific ligand, and a strong base like NaOt-Bu).

2.2.3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines. These can serve as versatile intermediates for further transformations.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine (Et₃N), is used to deprotonate the alkyne and neutralize the HX formed. The reaction is typically carried out in a polar aprotic solvent like DMF or THF under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling of a 3-Bromo-5-fluoropyridine-2-carbonitrile derivative [2]

Caption: General workflow for Sonogashira coupling.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a degassed solution of the 3-bromo-5-fluoropyridine-2-carbonitrile derivative (1.1 eq) in a mixture of THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and CuI (30 mol%).

-

Reagent Addition: After further degassing, add the terminal alkyne (1.0 eq) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 | [General procedure, typical yields] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95 | [General procedure, typical yields] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85-95 | [2] |

*Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Decarboxylative Cross-Coupling: An Emerging Strategy

A noteworthy and modern application of pyridine carboxylic acids is their use in decarboxylative cross-coupling reactions. In this approach, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at that position. This strategy offers an alternative to traditional cross-coupling reactions that require the pre-functionalization of the coupling partner (e.g., formation of an organometallic reagent). While specific examples with this compound are still emerging, the principles of this methodology suggest its potential applicability.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that has found significant applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, including amide bond formation and various palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development. As new synthetic methodologies continue to emerge, the applications of this privileged scaffold are expected to expand even further, solidifying its importance in the creation of novel and impactful molecules.

References